molecular formula C10H10N2O3 B14318899 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide CAS No. 111730-64-4

1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide

Cat. No.: B14318899
CAS No.: 111730-64-4
M. Wt: 206.20 g/mol
InChI Key: CGWFLKJXBWRHGK-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide: is a heterocyclic compound that belongs to the benzimidazole family. . The structure of this compound consists of a benzimidazole ring fused with a carboxylic acid ester and an oxide group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of an oxidizing agent to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring, leading to a wide range of benzimidazole-based compounds .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide can be compared with other similar benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

111730-64-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 1-hydroxybenzimidazole-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(13)9-11-7-5-3-4-6-8(7)12(9)14/h3-6,14H,2H2,1H3

InChI Key

CGWFLKJXBWRHGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N1O

Origin of Product

United States

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